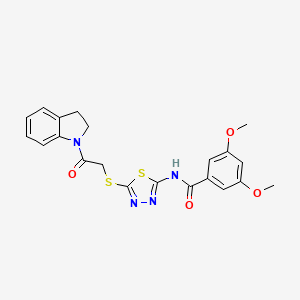

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including an indolin-2-one, a thiadiazole, and a benzamide group. Indolin-2-one compounds are known to exhibit a wide range of biological activities . Thiadiazoles are heterocyclic compounds that have been studied for their potential pharmacological properties . Benzamides are a class of compounds that have been used in the development of various drugs .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indolin-2-one group consists of a fused six-membered benzene ring and a five-membered ring with a ketone and an amine . The thiadiazole is a five-membered ring containing three nitrogen atoms and a sulfur atom . The benzamide group consists of a benzene ring attached to a carboxamide group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The indolin-2-one could potentially undergo reactions at the carbonyl group or at the nitrogen . The thiadiazole could potentially undergo reactions at the sulfur or nitrogen atoms . The benzamide could potentially undergo reactions at the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carbonyl, amine, and thiol groups could influence the compound’s solubility in various solvents . The presence of aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .Wissenschaftliche Forschungsanwendungen

Antibacterial, Antifungal, and Antitubercular Activity

Research involving compounds with a similar structural framework, such as tetrahydropyrimidine–isatin hybrids, has shown potential antibacterial, antifungal, and antitubercular activities. These compounds, characterized by the presence of a 1,3,4-thiadiazolyl moiety, have been synthesized and screened for their antimicrobial properties, indicating the potential utility of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide in similar applications (Akhaja & Raval, 2012).

Anticancer Properties

Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated significant biological activities, including antiproliferative effects against cancer cell lines. These activities suggest the potential of structurally related compounds, like this compound, to possess anticancer properties. Specifically, certain derivatives have shown DNA protective ability against oxidative damage and strong antimicrobial activity, highlighting the pharmacological significance of the 1,3,4-thiadiazole core in medicinal chemistry (Gür et al., 2020).

Synthetic Methodology and Mechanistic Insights

The synthesis and mechanism of formation of 1,2,4-thiadiazoles, including those derived from thiobenzamides and N-substituted thioureas, have been extensively studied. These investigations provide valuable insights into the reactivity and potential applications of compounds like this compound in the synthesis of new materials or as intermediates in the development of drugs with specific biological activities (Forlani et al., 2000).

Hypoxia-Selective Cytotoxicity

Compounds possessing a thiadiazole moiety have been explored for their hypoxia-selective cytotoxicity, which is crucial for targeting tumor cells in low-oxygen environments. This research area is of particular interest for developing more effective cancer treatments with reduced side effects on healthy tissue. The study of similar compounds can shed light on the design and synthesis of new hypoxia-selective agents, leveraging the unique properties of the thiadiazole ring for therapeutic advantage (Palmer et al., 1996).

Wirkmechanismus

Target of Action

The primary targets of this compound are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

The compound interacts with its targets by binding to the NMDA-GluN2B receptors . This interaction can lead to changes in the receptor’s activity, potentially altering the transmission of signals in the brain.

Biochemical Pathways

The compound affects the biochemical pathways related to neuroprotection . By binding to the NMDA-GluN2B receptors, it can influence the pathways that these receptors are involved in, such as the transmission of signals in the brain. The downstream effects of this interaction can include changes in neuronal activity and potentially protective effects against neuronal damage.

Result of Action

The molecular and cellular effects of the compound’s action can include significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that the compound may have potential as a neuroprotective agent.

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area . The specific safety and hazard information would depend on the properties of the compound, including its reactivity and potential biological activity .

Zukünftige Richtungen

Future research could involve further exploration of the biological activity of this compound. This could include testing the compound against various biological targets or in different disease models . Additionally, modifications could be made to the compound’s structure to optimize its activity or improve its pharmacokinetic properties .

Eigenschaften

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S2/c1-28-15-9-14(10-16(11-15)29-2)19(27)22-20-23-24-21(31-20)30-12-18(26)25-8-7-13-5-3-4-6-17(13)25/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQUDAQQGCJGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2989181.png)

![1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2989182.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2989186.png)

![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)

![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2989194.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2989198.png)

![N-(2-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2989199.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2989202.png)